N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
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Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a useful research compound. Its molecular formula is C14H10N2O5 and its molecular weight is 286.243. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research into compounds containing furan, isoxazole, and pyran moieties has focused on their synthesis and subsequent chemical transformations. El’chaninov et al. (2018) detailed the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, showcasing a complex multi-step process involving furan derivatives El’chaninov, M. M., Aleksandrov, A., & Stepanov, V. F. (2018). Russian Journal of General Chemistry. This research underscores the versatility of furan-based compounds in synthesizing heterocyclic structures, hinting at the synthetic pathways that could be explored with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide.
Potential Antileukemic Activities
A study by Earl and Townsend (1979) explored the antileukemic activities of compounds derived from furanyl and pyranyl derivatives, indicating the potential for furan-containing compounds to yield therapeutically relevant entities Earl, R., & Townsend, L. (1979). Journal of Medicinal Chemistry. While the specific activities of this compound remain to be investigated, this research opens avenues for exploring its bioactivity.
Antibacterial Properties
The synthesis and evaluation of antibacterial properties of compounds containing furan and pyrazole scaffolds, as described by Hassan et al. (2020), suggest the potential of this compound in antibacterial applications Hassan, A. S., Moustafa, G., Morsy, N., Abdou, A. M. H., & Hafez, T. (2020). The Egyptian Journal of Chemistry. This work demonstrates the efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, providing a foundation for further exploration of antimicrobial activities.
Therapeutic Potential in Antiprotozoal Applications
Investigations into the therapeutic potential of dicationic imidazo[1,2-a]pyridines against protozoal infections, as conducted by Ismail et al. (2004), highlight the relevance of heterocyclic compounds in developing antiprotozoal agents Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D. (2004). Journal of Medicinal Chemistry. This research suggests potential pathways for the application of this compound in addressing parasitic diseases.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13-4-3-9(8-20-13)14(18)15-7-10-6-12(21-16-10)11-2-1-5-19-11/h1-6,8H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMOBJZMNTBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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